molecular formula C13H26O2 B1595214 Butyl nonanoate CAS No. 50623-57-9

Butyl nonanoate

Cat. No. B1595214
CAS RN: 50623-57-9
M. Wt: 214.34 g/mol
InChI Key: DOLFPCDDMUMIMR-UHFFFAOYSA-N
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Description

Butyl nonanoate, also known as butyl nonan-1-oate, butyl pelargonate, and nonanoic acid butyl ester, is a chemical compound with the molecular formula C13H26O2 . It has an average mass of 214.344 Da and a monoisotopic mass of 214.193283 Da . It is used as a flavor and fragrance agent and is known to have a floral type odor .


Synthesis Analysis

Butyl nonanoate can be synthesized through an SN2 reaction, which is a fundamental process in introductory organic chemistry courses . An example of this is the reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . This reaction is performed in a single lab period and yields a solid product .


Molecular Structure Analysis

Butyl nonanoate has a molecular structure that includes three sequential nitrogen atoms: an amine functional group, a bridging NO− group, and a terminal nitrosyl group . It also contains total 40 bond(s); 14 non-H bond(s), 1 multiple bond(s), 11 rotatable bond(s), 1 double bond(s) and 1 ester(s) (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving Butyl nonanoate are best exemplified by Fischer esterification . This involves the acid-catalyzed reaction between an activated (protonated) form of a carboxylic acid and an alcohol (as a weak nucleophile) to form an ester .


Physical And Chemical Properties Analysis

Butyl nonanoate has a molecular weight of 214.34 . It is classified as not hazardous and does not have any signal word .

Scientific Research Applications

1. Use in Biofuel and Combustion Research

Butyl nonanoate has been investigated for its potential as a biofuel. Research by Khalil and Gupta (2014) highlighted its performance in gas turbine engines, demonstrating reduced pollutants emission and the ability to transition smoothly between different fuels without modifications to combustor injectors. This positions butyl nonanoate as a promising candidate for future energy needs, offering an alternative to traditional fossil fuels (Khalil & Gupta, 2014).

2. Applications in Materials Science

Butyl nonanoate's derivatives, such as butyl 2-cyanoacrylate, have significant applications in materials science. For instance, Down (2001) discussed the strength and stability of higher esters like butyls in cyanoacrylate adhesives, highlighting their usefulness in conservation and medical fields, including tissue closure and bone fracture repair (Down, 2001). Additionally, research into the physical and mechanical properties of materials, such as the work by Ageev, Altuhov, and Novikov (2019), has utilized butyl alcohol, a related compound, in processes like the electrospark dispersion of cobalt-chromium powders (Ageev, Altuhov, & Novikov, 2019).

3. Biotechnological and Chemical Production

Butyl nonanoate and its derivatives play a role in biotechnological applications. Zhang, Taylor, and Wang (2017) explored the production of butyl butyrate, a valuable chemical used in various industries, through the fermentation process using Clostridium tyrobutyricum. This demonstrates the potential of butyl nonanoate derivatives in renewable resource-based chemical production (Zhang, Taylor, & Wang, 2017). Furthermore, Antil (2019) highlighted the potential of butanol, a related alcohol, as a biofuel, emphasizing its higher calorific value and non-corrosive nature (Antil, 2019).

4. Medical and Surgical Applications

In medical and surgical applications, butyl nonanoate derivatives like butyl 2-cyanoacrylate have been used extensively. Doner and Sarı (2003) discussed its use in facial wound closure, providing an alternative to sutures with less histotoxicity and excellent cosmetic results (Doner & Sarı, 2003). Pérez, Fernández, Márquez, and Bretaña (2000) reported the successful use of N-butyl-2-cyanoacrylate in oral surgery, highlighting its tolerance by tissues and effectiveness in hemostasis and healing (Pérez, Fernández, Márquez, & Bretaña, 2000).

Safety And Hazards

In terms of safety and hazards, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to prevent further spillage or leakage if it is safe to do so .

Future Directions

A recent paper discusses the performance of Butyl Nonanoate biofuel in gas turbine engines . The atomization characteristics of Butyl Nonanoate biofuel are examined for favorable conditions of fuel introduction to the combustor . This suggests potential future directions in the use of Butyl nonanoate in clean combustion technologies .

properties

IUPAC Name

butyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-3-5-7-8-9-10-11-13(14)15-12-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLFPCDDMUMIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198671
Record name Butyl nonan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl nonanoate

CAS RN

50623-57-9
Record name Butyl nonanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl nonanoate
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Record name Butyl nonan-1-oate
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Record name Butyl nonan-1-oate
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Record name BUTYL NONANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
AEE Khalil, AK Gupta - Fuel, 2014 - Elsevier
… In this paper, the performance of Butyl Nonanoate … Butyl Nonanoate biofuel also exhibited lower NO emissions than HRJ biofuel. The CO emissions were lower with Butyl Nonanoate as …
Number of citations: 22 www.sciencedirect.com
AE Khalil Hasan, AK Gupta - 52nd Aerospace Sciences Meeting, 2014 - arc.aiaa.org
… of Butyl Nonanoate to standard JP8 properties, it was found that Butyl Nonanoate has higher … The obtained data on size distribution for both fuels showed that Butyl Nonanoate had a 10-…
Number of citations: 4 arc.aiaa.org
S Moon, H Bohm - The Journal of Organic Chemistry, 1971 - ACS Publications
… The structure of 4 wras determined by isolating it by glpc and hydrogenating it to the ferf-butyl nonanoate, wdiich was also independently synthesized fromnonanoic acid and isobutylene…
Number of citations: 10 pubs.acs.org
TJ Wallington, JE Anderson, EM Kurtz… - Faraday …, 2016 - pubs.rsc.org
… B”) from a commercial supplier and butyl nonanoate (BN, C 8 H 17 C(O)OC 4 H 9 ) synthesized by Michigan State University (MSU). Butyl nonanoate has been studied as a possible …
Number of citations: 22 pubs.rsc.org
C Scholz, RC Fuller, RW Lenz - Macromolecular Chemistry and …, 1994 - Wiley Online Library
… Tert-butyl nonanoate as the substrate gave the most rapid growth, but the growth rate was not influenced by special feeding techniques. All of these substrates formed copolymers which …
Number of citations: 31 onlinelibrary.wiley.com
AL Lown, L Peereboom, SA Mueller, JE Anderson… - Fuel, 2014 - Elsevier
… When butyl nonanoate (having a lower melting point) was added, the opposite trend was … For butyl nonanoate, the cloud point and CFPP decreased because the paraffins in the diesel …
Number of citations: 36 www.sciencedirect.com
V Soares, R Nascimento, S Albinante - Journal of thermal analysis …, 2009 - akjournals.com
Biodiesel from soybean oil transesterified with methanol (TSO) becomes viscous and gelifies at low storage temperatures which makes it difficult to pump. To inhibit this behaviour bulky …
Number of citations: 17 akjournals.com
JA Pino, O Queris - Food Chemistry, 2011 - Elsevier
The volatile compounds of mango wine were isolated by continuous solvent extraction and analysed by GC-FID and GC-MS. A total of 102 volatile constituents were identified and …
Number of citations: 150 www.sciencedirect.com
C Wedler, JPM Trusler - Fuel, 2023 - Elsevier
Biodiesel fuels consist of a mixture of different fatty acid esters. The thermophysical properties of the fatty acid esters are decisive for combustion and storage. Especially density and …
Number of citations: 4 www.sciencedirect.com
YM van Nuland, G Eggink… - Applied and …, 2016 - Am Soc Microbiol
… Ethyl, propyl, and butyl esters of C 6 to C 10 fatty acids were applied as substrates, with the exception of butyl nonanoate, as this chemical was not available. The results are shown in Fig…
Number of citations: 22 journals.asm.org

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